
2-(5-Nitrofuran-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitrofuran-2-yl)ethan-1-ol is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties . The nitrofuran moiety is a five-membered aromatic ring containing one oxygen and one nitro group, which contributes to its reactivity and biological activity .
Méthodes De Préparation
The synthesis of 2-(5-Nitrofuran-2-yl)ethan-1-ol typically involves the nitration of furan derivatives followed by reduction and functional group transformations. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting 5-nitrofuran-2-carbaldehyde can then be reduced to this compound using appropriate reducing agents such as sodium borohydride .
Analyse Des Réactions Chimiques
2-(5-Nitrofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, sodium borohydride, potassium permanganate, and chromium trioxide . Major products formed from these reactions include carboxylic acids, aldehydes, and amino derivatives .
Applications De Recherche Scientifique
2-(5-Nitrofuran-2-yl)ethan-1-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Nitrofuran-2-yl)ethan-1-ol involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA, proteins, and cell membranes, leading to cell death . The compound targets various molecular pathways, including the inhibition of bacterial enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
2-(5-Nitrofuran-2-yl)ethan-1-ol can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy . For example:
Nitrofurantoin: Primarily used for urinary tract infections.
Nitrofurazone: Used for topical infections and wound healing.
Furazolidone: Used for gastrointestinal infections.
The uniqueness of this compound lies in its specific structural modifications, which can enhance its antimicrobial activity and reduce resistance development .
Propriétés
Formule moléculaire |
C6H7NO4 |
|---|---|
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
2-(5-nitrofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2 |
Clé InChI |
HNYOZTKYBQNRLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


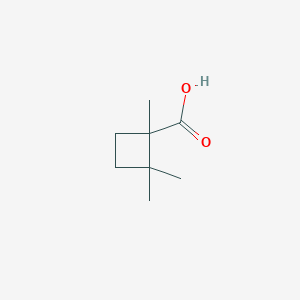
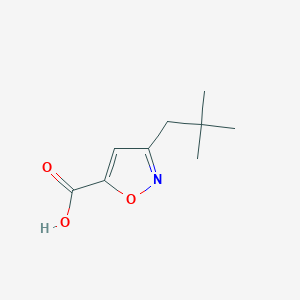
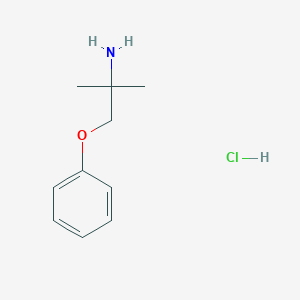
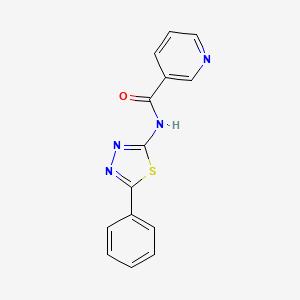
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)

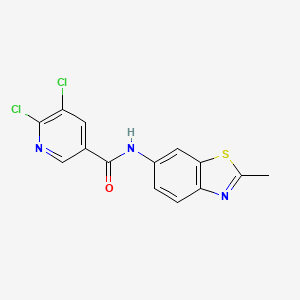
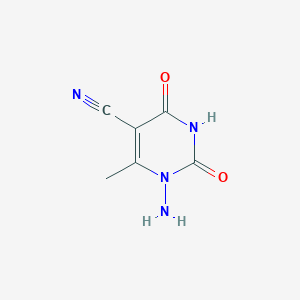
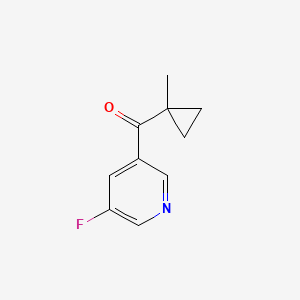
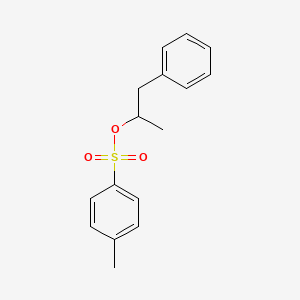
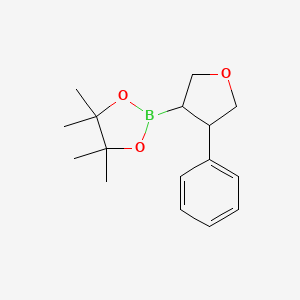
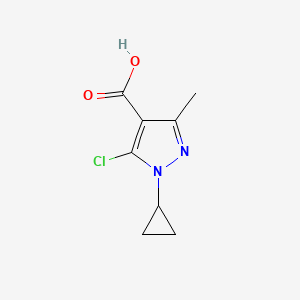
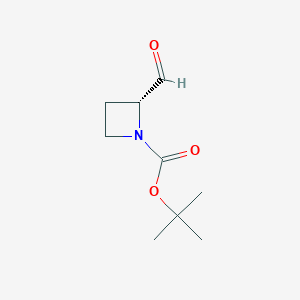
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
